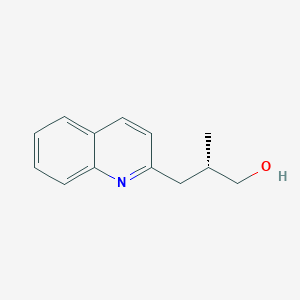
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "2-Methyl-3-(2-quinolinyl)propan-1-ol" and is commonly referred to as "MQP" in scientific literature.
Wirkmechanismus
The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms stable complexes that can catalyze various chemical reactions. The compound has also been shown to have an inhibitory effect on certain enzymes, which may contribute to its antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has a low toxicity profile and does not exhibit any significant adverse effects on living organisms. The compound has been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been shown to have antitumor activity against certain cancer cell lines. The compound has also been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is its versatility in various fields of scientific research. The compound can be easily synthesized in the laboratory and has a wide range of potential applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has not been extensively studied in vivo, which may limit its potential applications in clinical research.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol. One area of research is the development of new metal complexes using this compound as a ligand for catalytic applications. Additionally, further investigation into the antimicrobial, antitumor, and anti-inflammatory properties of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol may lead to the development of new therapeutic agents. Finally, the development of new synthetic methods for (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol may improve the yield and purity of the product, making it more accessible for scientific research.
Synthesemethoden
The synthesis of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves a multistep process that starts with the reaction of 2-quinolinecarboxaldehyde with 2-methyl-1,3-propanediol in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to further reaction with a reducing agent such as lithium aluminum hydride to yield the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQVDYGBKFVKI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)
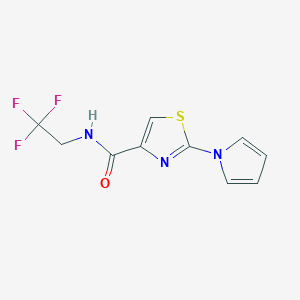
![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)


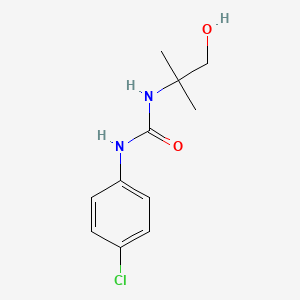
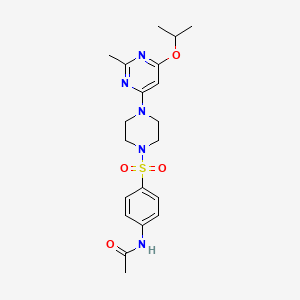
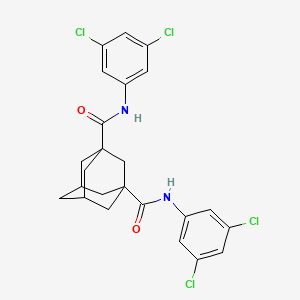

![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)